molecular formula C22H25ClN2O8 B7979278 Doxycycline HCl

Doxycycline HCl

Cat. No.: B7979278
M. Wt: 480.9 g/mol
InChI Key: PTNZGHXUZDHMIQ-UHFFFAOYSA-N
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Description

Doxycycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class. It is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and sexually transmitted infections. It is also used to prevent malaria and treat infections caused by mites, ticks, or lice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxycycline hydrochloride is typically synthesized from oxytetracycline. The process involves chlorination and dehydration to prepare 11-alpha-chloro-6-methenyl oxytetracycline p-toluenesulfonate, followed by a one-step or two-step hydrogenation method to produce doxycycline p-toluenesulfonate. Finally, the compound is refined to form doxycycline hydrochloride .

Industrial Production Methods: The industrial production of doxycycline hydrochloride involves the use of oxytetracycline as a raw material. The process includes chlorination, dehydration, and hydrogenation steps, followed by refining to obtain the final product. This method avoids the use of heterogeneous catalysts containing noble metals, reducing production costs and safety risks .

Chemical Reactions Analysis

Types of Reactions: Doxycycline hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Doxycycline hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Doxycycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site. This prevents the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

  • Tetracycline
  • Oxytetracycline
  • Chlortetracycline
  • Minocycline
  • Tigecycline

Comparison: Doxycycline hydrochloride is more lipophilic and has better oral absorption compared to older tetracyclines like tetracycline and oxytetracycline. It also has a longer half-life, allowing for less frequent dosing. Compared to minocycline, doxycycline hydrochloride has fewer side effects and is less likely to cause vestibular toxicity. Tigecycline, a newer glycylcycline, has an improved antibacterial spectrum but is only available as an injectable formulation .

Biological Activity

Doxycycline hydrochloride (HCl) is a broad-spectrum tetracycline antibiotic known for its significant biological activity against various bacterial pathogens. This article delves into the mechanisms of action, pharmacological properties, and clinical applications of doxycycline HCl, supported by data tables and case studies.

Doxycycline exerts its antimicrobial effects primarily through the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the association of charged aminoacyl-tRNA with the ribosomal A site. This action stalls the elongation phase of protein synthesis, leading to a bacteriostatic effect where bacterial growth is inhibited rather than killed outright .

Key Mechanisms:

  • Bacteriostatic Action : Inhibits protein synthesis by binding to ribosomal subunits.
  • Anti-inflammatory Properties : Doxycycline also exhibits anti-inflammatory effects by inhibiting nitric oxide synthase and preventing leukocyte movement during inflammation .
  • Biofilm Disruption : Recent studies indicate that doxycycline can disrupt biofilm formation in bacteria, enhancing its efficacy against persistent infections .

Pharmacokinetics

Doxycycline is characterized by its high lipophilicity, which allows it to penetrate cell membranes effectively. It is absorbed well from the gastrointestinal tract and has a long half-life, making it suitable for once-daily dosing. The pharmacokinetic profile includes:

ParameterValue
AbsorptionRapidly absorbed
Half-life18-22 hours
Volume of distribution0.7 L/kg
Protein binding~90%

Clinical Applications

This compound is utilized in various clinical settings due to its broad-spectrum activity. It is commonly prescribed for:

  • Bacterial Infections : Effective against respiratory tract infections, urinary tract infections, and certain sexually transmitted diseases.
  • Acne Treatment : Used in dermatology for managing acne vulgaris due to its anti-inflammatory properties.
  • Malaria Prophylaxis : Recommended for travelers to endemic areas.

Case Study 1: Efficacy Against Pseudomonas aeruginosa

A study investigated the efficacy of doxycycline in combination with natural products against Pseudomonas aeruginosa biofilms. The minimum inhibitory concentration (MIC) of doxycycline ranged from 2 µg/mL to 128 µg/mL, with an average MIC of 35.89 µg/mL. The combination with sinapic acid showed a synergistic effect, significantly reducing biofilm formation .

Case Study 2: Anti-inflammatory Effects

Research has shown that doxycycline can reduce inflammation in chronic conditions such as periodontitis. By inhibiting matrix metalloproteinases (MMPs), doxycycline helps control tissue destruction associated with inflammatory responses .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of doxycycline against various pathogens:

PathogenMIC (µg/mL)Notes
Staphylococcus aureus0.5 - 4Effective against methicillin-resistant strains (MRSA)
Streptococcus pneumoniae1 - 8Broad-spectrum activity
Pseudomonas aeruginosa2 - 128Synergistic effects with natural products

Properties

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZGHXUZDHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41411-66-9
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxycycline HCl
Reactant of Route 2
Doxycycline HCl
Reactant of Route 3
Doxycycline HCl
Reactant of Route 4
Doxycycline HCl
Reactant of Route 5
Doxycycline HCl
Reactant of Route 6
Doxycycline HCl

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